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Compound of Interest

Compound Name: Dichlorophosphate

Cat. No.: B8581778 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic

properties of various dichlorophosphate compounds. Dichlorophosphates are a class of

organophosphorus compounds characterized by a central phosphorus atom bonded to two

chlorine atoms, an oxygen atom (often with a double bond), and an organic substituent. These

compounds are reactive intermediates and find applications in the synthesis of pesticides,

flame retardants, and pharmaceuticals. A thorough understanding of their thermodynamic

properties is crucial for process design, safety assessment, and predicting reaction equilibria

and kinetics.

This guide summarizes available quantitative thermodynamic data, details the experimental

and computational methodologies for their determination, and provides a visual workflow for

the comprehensive thermochemical characterization of these compounds.

Quantitative Thermodynamic Data
The thermodynamic data for dichlorophosphates are not extensively available for a single,

parent compound but are reported for various ester derivatives. The following tables

summarize the key thermodynamic parameters found in the literature for several common

dichlorophosphates.

Table 1: Thermodynamic Properties of Methylphosphonyl Dichloride (CH₃POCl₂)
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Property Value Units

Solid Phase Heat Capacity

(Cp,solid) at 298.15 K
131.12 J/mol·K

Solid Phase Entropy (S°) at

298.15 K and 1 bar
164.84 J/mol·K

Gaseous Phase Entropy (S°)

at 298.15 K and 1 atm
339.7 ± 3 J/mol·K

Triple-Point Temperature 306.14 ± 0.02 K

Enthalpy of Fusion (ΔfusH) 18,076 ± 15 J/mol

Data sourced from NIST Chemistry WebBook and a study on methylphosphonyl dihalides.[1][2]

[3][4]

Table 2: Thermodynamic Properties of Ethyl Dichlorophosphate (C₂H₅POCl₂)

Property Value Units

Heat of Combustion (ΔcH°) -110 x 10⁵ J/kg

Data sourced from PubChem.[5]

Table 3: Thermodynamic Properties of Phenyl Dichlorophosphate (C₆H₅POCl₂)

Property Value Units

Enthalpy of Vaporization

(ΔvapH)
63.6 kJ/mol

Data sourced from NIST Chemistry WebBook.[6]

Table 4: Data Availability for Isopropyl and Propyl Dichlorophosphates
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Compound Data Source Notes

Isopropyl Dichlorophosphate NIST/TRC Web Thermo Tables

Critically evaluated

thermophysical property data

are available through the

NIST/TRC database.[7]

Propyl Dichlorophosphate NIST/TRC Web Thermo Tables

Thermophysical and

thermochemical data are

available through the

NIST/TRC professional edition

database.[8]

Tris(1,3-

dichloroisopropyl)phosphate
NIST Chemistry WebBook

While not a simple

dichlorophosphate, data for

this related compound is

available.[9][10]

Methodologies for Determining Thermodynamic
Properties
The determination of thermodynamic properties of reactive compounds like

dichlorophosphates requires specialized experimental and computational techniques.

Experimental Protocols
1. Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring heat capacity and enthalpy changes in

a system under conditions of no heat exchange with the surroundings.[11][12][13][14]

Principle: The sample is placed in a calorimeter, and the temperature of a surrounding jacket

is continuously adjusted to match the sample's temperature. This prevents heat loss and

allows for the direct measurement of the heat generated or absorbed by the sample during a

physical or chemical change.[11][14]

Methodology:
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A known mass of the dichlorophosphate sample is placed in a sealed container within

the adiabatic calorimeter.

Electrical energy is supplied to the sample to raise its temperature by a small, precisely

measured increment.

The energy input and the resulting temperature change are recorded.

The heat capacity is calculated from the ratio of the energy supplied to the temperature

change.

For phase transitions, such as fusion, the energy required to complete the transition at a

constant temperature is measured to determine the enthalpy of fusion.[1]

2. Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion of a

substance.[15][16][17][18][19]

Principle: A known mass of the sample is combusted in a constant-volume vessel (the

"bomb") filled with excess oxygen under pressure. The heat released by the combustion is

absorbed by a surrounding water bath, and the temperature change of the water is

measured.

Methodology:

A weighed sample of the dichlorophosphate is placed in a crucible inside the bomb.

The bomb is sealed and pressurized with pure oxygen.

The bomb is submerged in a known quantity of water in an insulated container.

The sample is ignited electrically.

The temperature of the water is monitored until it reaches a maximum.

The heat of combustion is calculated from the temperature rise and the previously

determined heat capacity of the calorimeter system. Corrections are made for the
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combustion of the ignition wire and the formation of any side products.[15][19]

3. Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow between a

sample and a reference as a function of temperature.[20][21][22]

Principle: The sample and a reference material are subjected to the same controlled

temperature program. The difference in the amount of heat required to increase the

temperature of the sample and the reference is measured. This difference is proportional to

changes in the sample's heat capacity, which occur during phase transitions or chemical

reactions.[21][22]

Methodology:

A small, weighed amount of the dichlorophosphate is sealed in a sample pan. An empty

pan is used as a reference.

The sample and reference pans are placed in the DSC instrument.

The temperature is scanned over the desired range at a constant rate.

The heat flow to the sample is recorded as a function of temperature.

Endothermic and exothermic events, such as melting and decomposition, appear as

peaks on the DSC curve. The area under a peak is proportional to the enthalpy change of

the transition. Heat capacity can also be determined from the DSC signal.[20]

4. Spectroscopic Techniques

Vibrational spectroscopy (Infrared and Raman) can be used to derive thermodynamic

quantities.[23][24][25][26]

Principle: The vibrational frequencies of a molecule are related to its partition function, from

which thermodynamic properties like entropy and heat capacity can be calculated using

statistical mechanics.

Methodology:
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The infrared and Raman spectra of the dichlorophosphate are recorded.

The fundamental vibrational frequencies are assigned from the spectra.

These frequencies, along with molecular geometry data (from other spectroscopic

methods or calculations), are used in statistical thermodynamic equations to calculate the

vibrational contributions to the thermodynamic functions.

Computational Approaches
Computational chemistry provides a powerful tool for predicting the thermodynamic properties

of molecules, especially for reactive or difficult-to-handle compounds.[27][28]

1. Ab Initio Calculations

Principle: These methods solve the Schrödinger equation from first principles, without

empirical parameters, to determine the electronic energy of a molecule. By calculating the

energies of reactants and products, the enthalpy of reaction can be determined.[29][30][31]

Methodology:

The geometry of the dichlorophosphate molecule is optimized to find its lowest energy

conformation.

The electronic energy of the optimized structure is calculated at a high level of theory.

Vibrational frequency analysis is performed to obtain the zero-point vibrational energy

(ZPVE) and thermal corrections.

The enthalpy of formation can be calculated using atomization or isodesmic reaction

schemes, where the calculated reaction enthalpy is combined with known experimental

enthalpies of formation for the other species in the reaction.[29]

2. Density Functional Theory (DFT)

Principle: DFT is a quantum mechanical method that calculates the electronic energy of a

molecule based on its electron density. It is computationally less expensive than high-level
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ab initio methods and can provide accurate results for a wide range of molecules.[32][33][34]

[35]

Methodology:

Similar to ab initio methods, the molecular geometry is first optimized.

The electronic energy is calculated using a chosen functional and basis set.

Vibrational frequencies are calculated to determine the ZPVE and thermal corrections to

obtain enthalpy, entropy, and Gibbs free energy.[36] DFT methods have been shown to be

effective for predicting properties of organophosphate pesticides.[32][33][34]

Workflow for Thermodynamic Characterization
The comprehensive determination of the thermodynamic properties of a dichlorophosphate
involves an integrated approach of experimental measurements and computational

calculations.
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Workflow for Thermodynamic Property Determination.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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